molecular formula C24H17Cl2N3O6 B2884560 (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-90-9

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2884560
CAS RN: 522655-90-9
M. Wt: 514.32
InChI Key: PYYOEOUBXJXCCF-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H17Cl2N3O6 and its molecular weight is 514.32. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Properties

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has been explored for its photoluminescence properties. Functional π-extended fluorene derivatives containing various functional groups, including cyano and nitro groups, exhibited high fluorescence quantum yields. This compound, in particular, showed a higher fluorescence quantum yield compared to other nitro-group-containing fluorophores and exhibited unique emission behavior influenced by solvents (Kotaka, Konishi, & Mizuno, 2010).

Synthesis and Chemical Reactions

The compound has been utilized in various chemical reactions and synthesis processes. For instance, its reaction with methyl 3-oxobutanoate leads to the formation of multiple compounds, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, demonstrating its versatility in chemical synthesis (O'callaghan, McMurry, Draper, & Champeil, 1999).

New Synthesis Methods

A new synthesis method for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, was developed using this compound as a precursor. The method highlights its potential in pharmaceutical synthesis, especially for developing medication for diseases like Parkinson's disease (Harisha et al., 2015).

Structural and Electronic Factors

The interplay between steric and electronic factors in compounds like (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has been studied, particularly in relation to the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Bertolasi et al., 2006).

Corrosion Inhibition

Research has also explored the use of related acrylamide derivatives as corrosion inhibitors. These studies indicate the potential of using similar compounds for protecting metals in various industrial applications (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O6/c1-34-23-10-14(5-8-22(23)35-13-17-18(25)3-2-4-19(17)26)9-15(12-27)24(31)28-20-7-6-16(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYOEOUBXJXCCF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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